(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

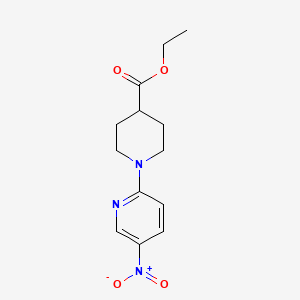

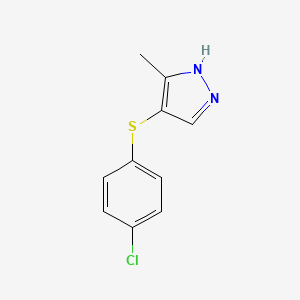

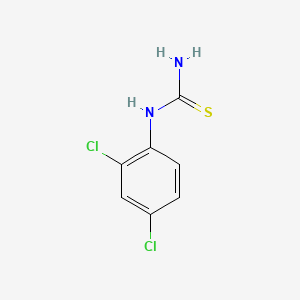

“(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 811841-89-1. It has a molecular weight of 358.87 and its linear formula is C20H23ClN2O2 .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorene group, a piperidine ring, and an amide group. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .

Scientific Research Applications

(9H-FAPC-HCl) is most commonly used as a tool for studying biochemical and physiological processes in living organisms. It has been used in a variety of studies, including those involving neurotransmitters, hormones, and enzymes. It has also been used to study the effects of drugs and other compounds on the body, and to investigate the mechanisms of action of these compounds. Additionally, it has been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as in the development of new therapeutic agents.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known that the compound is used in peptide synthesis , indicating that it may interact with amino acids or peptides to form larger protein structures

Biochemical Pathways

Given its use in peptide synthesis , it may be involved in protein synthesis and related biochemical pathways. More detailed studies are required to elucidate the exact pathways affected.

Result of Action

Given its role in peptide synthesis , it may contribute to the formation of proteins, which can have various effects at the molecular and cellular level depending on the specific proteins synthesized.

Advantages and Limitations for Lab Experiments

One of the major advantages of (9H-FAPC-HCl) is that it is relatively easy to synthesize and purify, which makes it ideal for use in laboratory experiments. Additionally, it has been shown to interact with a variety of receptors and ion channels in the body, making it useful for studying the effects of drugs and other compounds on the body. However, the mechanism of action of this compound is not yet fully understood, which can limit its usefulness in certain experiments. Additionally, the effects of this compound on biochemical and physiological processes are still not fully understood, which can also limit its usefulness in certain experiments.

Future Directions

There are a variety of potential future directions for (9H-FAPC-HCl). One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with receptors and ion channels in the body. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, as well as to investigate its potential applications in the development of new therapeutic agents. Finally, further research could be done to investigate the potential advantages and limitations of this compound for use in laboratory experiments.

Synthesis Methods

The synthesis of (9H-FAPC-HCl) begins with the reaction of 9H-fluoren-9-ylmethyl chloride and 4-aminopiperidine-1-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a salt, which is then treated with hydrochloric acid to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and is usually heated to a temperature of around 80-90°C. The reaction usually takes several hours to complete, and yields a product with a purity of around 95-98%.

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19H,9-13,21H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXVYQOOGAVFMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373307 |

Source

|

| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

811841-89-1 |

Source

|

| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![Ethyl 6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)

![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)

![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)

![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)

![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)